2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
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Overview
Description
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may employ high-throughput synthesis techniques, including solution-phase parallel synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of key biochemical reactions. This inhibition can lead to the suppression of inflammatory responses and the reduction of bacterial and viral proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)carboxamide: Known for its anti-inflammatory properties.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: Inhibit PI3Kγ and are used in cancer and immune-related disorder treatments.
Uniqueness
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(3-hydroxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-2-6-15(10-13)24-19-17(18(21)27)12-23-20(25-19)22-9-8-14-5-3-7-16(26)11-14/h2-7,10-12,26H,8-9H2,1H3,(H2,21,27)(H2,22,23,24,25) |
InChI Key |
CWQVPLLWMYZIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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